molecular formula C14H26BrO5P B14666940 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate CAS No. 37521-21-4

1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate

Cat. No.: B14666940
CAS No.: 37521-21-4
M. Wt: 385.23 g/mol
InChI Key: BDAQVFREQBOENO-UHFFFAOYSA-N
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Description

1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate is an organic compound characterized by its complex structure, which includes a dipropoxyphosphoryl group, a methylprop-1-en-1-yl group, and a 2-bromo-2-methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with a suitable alcohol (such as dipropyl alcohol) in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, and alcohols, depending on the specific reaction pathway .

Scientific Research Applications

1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Properties

CAS No.

37521-21-4

Molecular Formula

C14H26BrO5P

Molecular Weight

385.23 g/mol

IUPAC Name

(1-dipropoxyphosphoryl-2-methylprop-1-enyl) 2-bromo-2-methylpropanoate

InChI

InChI=1S/C14H26BrO5P/c1-7-9-18-21(17,19-10-8-2)12(11(3)4)20-13(16)14(5,6)15/h7-10H2,1-6H3

InChI Key

BDAQVFREQBOENO-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(=C(C)C)OC(=O)C(C)(C)Br)OCCC

Origin of Product

United States

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